1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a dihydropyridine ring, a carboxamide group, and aromatic substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific steps are as follows:
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Hantzsch Reaction
Reactants: 2,5-dimethylbenzaldehyde, ethyl acetoacetate, and ammonium acetate.
Conditions: The reaction is usually carried out in ethanol under reflux conditions for several hours.
Product: 1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester.
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Amidation
Reactants: The ester product from the Hantzsch reaction and 4-nitroaniline.
Conditions: The ester is converted to the corresponding carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Hantzsch reaction and automated systems for the amidation step to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to interact with molecular targets such as calcium channels, similar to other dihydropyridine derivatives. The compound may inhibit calcium influx into cells, leading to various physiological effects, including vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.
Uniqueness
1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its nitro group, in particular, could lead to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-5-6-15(2)16(12-14)13-23-11-3-4-19(21(23)26)20(25)22-17-7-9-18(10-8-17)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSTYBJHHQSQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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